N-(4-butylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-(4-butylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative. Its core structure consists of a fused pyrido-pyrrolo-pyrimidine tricyclic system with a 4-oxo-1,4-dihydro moiety. Key substituents include a 3-methoxypropyl group at position 1, a 9-methyl group, and a 4-butylphenyl carboxamide at position 2. This compound is synthesized via condensation reactions involving intermediates such as 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives and substituted glycinate esters, followed by hydrolysis and amidation steps . The structural complexity and functional group diversity make it a candidate for pharmacological studies, particularly in targeting enzymes or microbial pathogens.
Properties
IUPAC Name |
N-(4-butylphenyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-4-5-9-19-10-12-20(13-11-19)27-25(31)22-17-21-24(29(22)15-7-16-33-3)28-23-18(2)8-6-14-30(23)26(21)32/h6,8,10-14,17H,4-5,7,9,15-16H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXKZSGNSBAOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CCCOC)N=C4C(=CC=CN4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C26H30N4O3
- Molecular Weight : 446.551 g/mol
- IUPAC Name : N-(4-butylphenyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
The compound features a unique structure that combines multiple aromatic rings and functional groups, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against a range of pathogens.
- Anticancer Properties : There is evidence of its potential to inhibit cancer cell proliferation through various mechanisms.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Disruption of Cell Membrane Integrity : It can affect the integrity of microbial cell membranes, leading to cell death.
Case Studies and Research Findings
A review of available literature presents several studies that highlight the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that this compound significantly reduces the viability of breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Case Study 2: Antimicrobial Efficacy
A study investigating the antimicrobial properties found that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics.
Comparison with Similar Compounds
Key Observations:
Substituent-Driven Lipophilicity :
- The 4-butylphenyl group in the target compound increases logP (~3.5) compared to analogues with smaller aryl groups (e.g., 3-fluorophenyl: logP 2.88 ). This enhances membrane permeability but may reduce aqueous solubility.
- The 3-methoxypropyl group at position 1 contributes moderate polarity, balancing lipophilicity.
The target compound’s 4-butylphenyl group may favor hydrophobic binding pockets in analogous targets.
Synthetic Flexibility :
- Substituents at position 1 (e.g., benzyl vs. 3-methoxypropyl) influence reaction yields and purification steps. For example, benzyl groups require harsher conditions for deprotection .
Physicochemical and Spectroscopic Comparisons
NMR Profiling
- In analogues like N-(3-fluorophenyl)-1,9-dimethyl derivatives, NMR chemical shifts in regions corresponding to positions 29–36 and 39–44 differ significantly from rapamycin-like scaffolds, indicating substituent-induced electronic perturbations . The target compound’s 4-butylphenyl group is expected to cause similar deshielding in aromatic regions.
ADMET Properties
- The 3-methoxypropyl group in the target compound improves metabolic stability compared to shorter alkyl chains (e.g., methyl), as evidenced by reduced CYP450 interactions in similar molecules .
- Piperidine-containing analogues (e.g., 1-{[...]-4-piperidinecarboxamide) exhibit higher polar surface areas (~100 Ų), enhancing solubility but limiting blood-brain barrier penetration .
Functional Implications of Substituent Modifications
- Antimicrobial Potential: The target compound’s 4-butylphenyl group may enhance binding to bacterial fatty acid biosynthesis enzymes (e.g., Ag85C), mimicking the imidazole derivative’s mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
